molecular formula C12H13NO B586168 rac-cis-1-Deshydroxy Rasagiline CAS No. 1429220-15-4

rac-cis-1-Deshydroxy Rasagiline

Cat. No.: B586168
CAS No.: 1429220-15-4
M. Wt: 187.242
InChI Key: NMAOXAKDLRBCFC-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-cis-1-Deshydroxy Rasagiline: is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is a derivative of Rasagiline, a well-known monoamine oxidase type B (MAO-B) inhibitor used in the treatment of Parkinson’s disease . Unlike Rasagiline, this compound lacks a hydroxyl group, which may influence its chemical properties and biological activities.

Preparation Methods

The synthesis of rac-cis-1-Deshydroxy Rasagiline can be achieved through various methods. One common approach involves the use of emulsion-solvent evaporation techniques. For instance, the compound can be prepared by dissolving PLGA (poly(lactic-co-glycolic acid)) in a suitable solvent, followed by emulsification and solvent evaporation . This method allows for the encapsulation of the compound in microspheres, which can be used for controlled drug delivery.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

rac-cis-1-Deshydroxy Rasagiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo substitution reactions with halogens or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-cis-1-Deshydroxy Rasagiline has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of structural modifications on MAO-B inhibition. In biology, it serves as a tool to investigate the role of MAO-B in various physiological processes.

In medicine, this compound is explored for its potential neuroprotective effects and its ability to modulate dopamine levels in the brain. This makes it a candidate for the treatment of neurodegenerative diseases such as Parkinson’s disease . In industry, the compound is used in the development of advanced drug delivery systems, including injectable gels and microspheres for sustained release .

Comparison with Similar Compounds

rac-cis-1-Deshydroxy Rasagiline can be compared to other MAO-B inhibitors such as Rasagiline and Selegiline. While Rasagiline is metabolized to non-toxic aminoindan, Selegiline is metabolized to potentially harmful amphetamine derivatives . This makes this compound and Rasagiline more favorable in terms of safety profile.

Similar compounds include:

This compound stands out due to its unique structural modification, which may offer distinct pharmacological properties and therapeutic benefits.

Biological Activity

Rasagiline is a well-known irreversible and selective inhibitor of monoamine oxidase type B (MAO-B), primarily used in the treatment of Parkinson's disease. Its compound, rac-cis-1-deshydroxy rasagiline , is a derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Rasagiline and its derivatives exert their effects through several mechanisms:

  • MAO-B Inhibition : By irreversibly inhibiting MAO-B, this compound increases the levels of neuroprotective neurotransmitters such as dopamine. This action is crucial in mitigating symptoms of Parkinson's disease and potentially modifying disease progression .
  • Neuroprotective Properties : Beyond MAO-B inhibition, this compound exhibits neuroprotective effects independent of its enzymatic activity. Research indicates that it may reduce oxidative stress and apoptosis in neuronal cells .

Pharmacological Profile

The biological activity of this compound has been studied in various experimental settings. Key findings include:

  • Efficacy in Parkinson's Disease : Clinical trials have demonstrated that early treatment with rasagiline can significantly slow the progression of Parkinson's disease. For instance, a study involving 1,176 subjects showed that early administration of 1 mg/day resulted in less functional decline compared to delayed treatment .
  • Dose-Dependent Effects : The efficacy appears to be dose-dependent, with 1 mg/day showing more consistent benefits than higher doses (2 mg/day), which did not meet all efficacy endpoints in some studies .

Case Studies

Several case studies highlight the therapeutic potential and safety profile of this compound:

Case Study 1: Early Treatment Efficacy

In a randomized controlled trial involving early-stage Parkinson's patients, those treated with this compound at 1 mg/day showed a mean increase in the Unified Parkinson's Disease Rating Scale (UPDRS) score that was significantly lower than those receiving placebo. The mean adjusted difference was -2.29 units over 12 months (P = 0.01) .

Case Study 2: Long-Term Outcomes

Another study assessed long-term outcomes in patients who received this compound for over a year. Results indicated that patients maintained better functional status and experienced fewer complications compared to those who delayed treatment .

Comparative Analysis

The following table summarizes key findings from clinical studies on this compound:

Study Dosage Duration Outcome Measure Results
Study A1 mg/day12 monthsUPDRS Score Change-2.29 units (P = 0.01)
Study B2 mg/day12 monthsUPDRS Score ChangeNo significant difference
Study CVariableLong-termFunctional DeclineLess decline with early treatment

Properties

IUPAC Name

(1S,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAOXAKDLRBCFC-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CC(C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN[C@@H]1C[C@@H](C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.